molecular formula C13H13ClN2 B13864047 N-(4-Chlorobutyl)-5-cyanoindole

N-(4-Chlorobutyl)-5-cyanoindole

Cat. No.: B13864047
M. Wt: 232.71 g/mol
InChI Key: YHJDLVWTZRTPPF-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Medicinal and Organic Chemistry

The indole ring system is a ubiquitous feature in a vast array of natural products, most notably the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the plant hormone auxin (indole-3-acetic acid). nih.govcreative-proteomics.comresearchgate.net This prevalence in nature has inspired extensive research, establishing indole derivatives as a profoundly important class of compounds in medicinal chemistry. mdpi.comnih.gov The scaffold's ability to interact with diverse biological targets has led to its incorporation into numerous FDA-approved drugs. mdpi.com These compounds exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and neuroprotective effects. nih.govnih.govopenmedicinalchemistryjournal.com

In the realm of organic chemistry, the indole nucleus is a versatile building block for the synthesis of complex molecules. numberanalytics.com Its electron-rich nature makes it highly reactive towards electrophilic substitution, primarily at the C-3 position. bhu.ac.in Modern synthetic methodologies, such as C-H activation and cross-coupling reactions, have further expanded the toolbox for functionalizing the indole core, enabling the creation of intricate molecular architectures. numberanalytics.com The development of stereoselective synthesis strategies is particularly crucial, allowing for the precise construction of chiral indole-containing molecules, which is often a prerequisite for potent and selective biological activity. numberanalytics.com The continuous evolution of synthetic methods, including greener approaches using water as a solvent or nanoparticle catalysis, underscores the enduring importance of indole chemistry. openmedicinalchemistryjournal.com

Contextualization of N-(4-Chlorobutyl)-5-cyanoindole within Indole Chemical Space and its Role as a Synthetic Intermediate

This compound, also known by its IUPAC name 1-(4-chlorobutyl)-1H-indole-5-carbonitrile, is a specific derivative that has garnered significant attention not for its intrinsic biological activity, but for its pivotal role as a synthetic intermediate. cymitquimica.comlgcstandards.comnih.gov It belongs to the class of N-alkylated, 5-substituted indoles. The cyano (-CN) group at the 5-position and the N-chlorobutyl side chain are key functional handles that allow for subsequent chemical transformations. ontosight.ainih.gov

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Vilazodone, an antidepressant medication. google.comasianpubs.orggoogle.com Numerous synthetic routes documented in chemical patents describe the preparation of this compound as a crucial step. google.comgoogle.comgoogleapis.com The synthesis typically involves the alkylation of 5-cyanoindole (B20398) or the cyclization of appropriate precursors. google.comgoogle.com For instance, one method involves a Friedel-Crafts acylation of 5-cyanoindole with 4-chlorobutyryl chloride, followed by the selective reduction of the resulting ketone to yield the chlorobutyl side chain. google.comgoogleapis.com The terminal chloride of the butyl chain serves as a reactive site for subsequent nucleophilic substitution, which is the final key step in constructing the Vilazodone molecule.

Research Objectives and Scope of Investigation Concerning the Compound

The principal research objective surrounding this compound is the development of efficient, scalable, and cost-effective synthetic methods for its production. asianpubs.orgresearchgate.net Given its status as a non-commercial, specialized intermediate for a high-value pharmaceutical product, optimizing its synthesis has significant industrial and economic implications. Investigations focus on improving reaction yields, minimizing the use of hazardous or expensive reagents, and simplifying purification processes. google.comgoogle.comgoogle.com

The scope of research encompasses the exploration of various synthetic strategies. This includes the direct alkylation of 5-cyanoindole with reagents like 1-bromo-4-chlorobutane (B103958) or the multi-step sequence involving Friedel-Crafts acylation followed by reduction. google.comgoogleapis.com Patents describe various catalysts and reaction conditions, such as using different Lewis acids (e.g., aluminum chloride, titanium tetrachloride) for the acylation step and various reducing agents (e.g., sodium borohydride) for the carbonyl reduction. google.comgoogleapis.comgoogle.com The goal is to identify a manufacturing process that is not only high-yielding and pure but also robust and environmentally benign, suitable for large-scale industrial production. google.comasianpubs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

1-(4-chlorobutyl)indole-5-carbonitrile

InChI

InChI=1S/C13H13ClN2/c14-6-1-2-7-16-8-5-12-9-11(10-15)3-4-13(12)16/h3-5,8-9H,1-2,6-7H2

InChI Key

YHJDLVWTZRTPPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCCCCl)C=C1C#N

Origin of Product

United States

Synthetic Methodologies for N 4 Chlorobutyl 5 Cyanoindole

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of N-(4-Chlorobutyl)-5-cyanoindole identifies two primary disconnection points, leading to plausible synthetic routes.

Route A: N-Alkylation Strategy. The most direct disconnection is at the nitrogen-carbon bond (N-C) of the butyl chain. This approach retrosynthetically cleaves the target molecule into two key precursors: 5-cyanoindole (B20398) and a suitable 4-chlorobutyl electrophile, such as 1-bromo-4-chlorobutane (B103958) or 1,4-dichlorobutane . This strategy is predicated on the effective N-alkylation of the pre-formed 5-cyanoindole core.

Route B: Cyanation Strategy. An alternative disconnection targets the carbon-carbon bond (C-CN) at the C5 position. This pathway begins with an N-alkylated indole (B1671886) precursor, specifically 1-(4-chlorobutyl)-5-bromoindole . The target nitrile is then formed via a cyanation reaction, replacing the bromine atom with a cyano group. This route relies on having an efficient method to first prepare the halogenated and N-alkylated intermediate.

A third, more convergent approach could involve the initial construction of the indole ring from acyclic precursors using methods like the Fischer indole synthesis. For instance, reacting 4-cyanophenylhydrazine with a suitable carbonyl compound could, in principle, form the 5-cyanoindole skeleton, which would then be followed by N-alkylation.

Classical Synthetic Routes and Modifications

Classical methods provide foundational and widely practiced approaches to constructing the this compound molecule.

The direct N-alkylation of the indole ring is a cornerstone of classical indole chemistry. To synthesize this compound, this strategy would typically involve the reaction of 5-cyanoindole with a bifunctional alkylating agent like 1-bromo-4-chlorobutane.

The reaction generally proceeds by first deprotonating the indole nitrogen with a strong base to form a nucleophilic indolide anion. This anion then attacks the electrophilic carbon of the alkyl halide in a nucleophilic substitution reaction. Common conditions involve using sodium hydride (NaH) as the base in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The presence of the electron-withdrawing cyano group at the C5 position increases the acidity of the N-H proton, facilitating its removal.

A critical challenge in indole alkylation is controlling regioselectivity. While N-alkylation is often thermodynamically favored, C3-alkylation can occur as a competing kinetic pathway. However, the use of a strong base and a polar aprotic solvent system strongly promotes the formation of the N-substituted product.

When the synthetic strategy involves introducing the cyano group onto a pre-existing indole ring, two main pathways are considered:

Cyanation of a Halogenated Precursor: A robust and common method is the cyanation of a halo-indole, such as 1-(4-chlorobutyl)-5-bromoindole. The classical Rosenmund-von Braun reaction, which involves heating the aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), is a well-established, though often harsh, method for this transformation.

Fischer Indole Synthesis: The indole core itself can be constructed with the cyano group already in place. The Fischer indole synthesis is a powerful classical method that involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. youtube.com To generate the 5-cyanoindole skeleton, one would start with 4-cyanophenylhydrazine . The choice of the carbonyl partner determines the substitution at positions C2 and C3. Subsequent N-alkylation would then yield the final product. youtube.com For example, a synthesis route for the isomeric 3-(4-chlorobutyl)-1H-indole-5-carbonitrile utilizes a Fischer indole cyclization as a key step. researchgate.net

Optimizing the yield and purity of this compound requires careful control over reaction parameters, particularly for the N-alkylation step. Key variables include the choice of base, solvent, temperature, and the nature of the alkylating agent.

Studies on the N-alkylation of various indoles have shown that a combination of a strong, non-nucleophilic base and a polar aprotic solvent generally gives the best results for N-selectivity. The table below summarizes typical conditions and their impact on indole N-alkylation, which can be extrapolated for the synthesis of the target compound.

ParameterConditionRationale and Expected OutcomeReference
Base NaH, KHStrong, non-nucleophilic bases that fully deprotonate the indole N-H, maximizing the concentration of the indolide anion and favoring N-alkylation. nih.gov
K₂CO₃, Cs₂CO₃Milder bases that can be effective, especially with more reactive alkylating agents. May require higher temperatures. nih.gov
Solvent DMF, DMSOPolar aprotic solvents that solvate the cation of the base, leaving a highly reactive "naked" indolide anion, promoting high yields. nih.gov
THF, DioxaneLess polar aprotic solvents, also effective but may lead to slower reaction rates compared to DMF or DMSO. organic-chemistry.org
Temperature 0 °C to Room TempInitial deprotonation is often performed at 0 °C to control the exothermic reaction with hydride bases, followed by warming to ambient temperature for the alkylation step. nih.gov
Elevated Temp (e.g., 80 °C)May be required for less reactive alkylating agents or weaker bases to ensure complete reaction, though it can increase the risk of side reactions. nih.gov
Alkylating Agent 1-Bromo-4-chlorobutaneThe bromo- leaving group is more reactive than chloro-, allowing for selective reaction at the brominated end.-
1,4-DichlorobutaneA less expensive but also less reactive option that may require more forcing conditions.-

Modern Catalytic Approaches in Synthesis

Modern synthetic chemistry offers more efficient, milder, and often more selective catalytic methods that can be applied to the synthesis of this compound.

Palladium catalysis is particularly powerful for the cyanation step outlined in Retrosynthetic Route B. Instead of the harsh conditions of the classical Rosenmund-von Braun reaction, palladium-catalyzed cyanation allows the transformation of aryl halides (like 1-(4-chlorobutyl)-5-bromoindole) into aryl nitriles under significantly milder conditions with greater functional group tolerance.

A highly effective and practical method utilizes palladacycle precatalysts, which are air- and moisture-stable, and a non-toxic cyanide source, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). sigmaaldrich.comnih.govmit.edu This system avoids the use of highly toxic and difficult-to-handle reagents like CuCN or NaCN. Another well-established system uses zinc cyanide (Zn(CN)₂) with a palladium catalyst like Pd₂(dba)₃ and a phosphine (B1218219) ligand such as dppf. lookchem.com These reactions are typically fast, operate at moderate temperatures (70-120 °C), and are compatible with a wide range of functional groups, including the N-H group of an unprotected indole. mit.edulookchem.com

The table below details representative palladium catalyst systems applicable to the cyanation of a heteroaryl halide precursor.

Catalyst SystemCyanide SourceTypical ConditionsAdvantagesReference
Palladacycle Precatalyst (e.g., G3-XPhos) / LigandK₄[Fe(CN)₆]·3H₂ODioxane/H₂O, KOAc, 70-100 °CUses a non-toxic, easy-to-handle cyanide source; low catalyst loadings; fast reaction times; broad substrate scope including N-H heterocycles. sigmaaldrich.comnih.govmit.edu
Pd₂(dba)₃ / dppfZn(CN)₂DMA, Zn powder (additive), 120-150 °CEffective for both electron-rich and electron-deficient aryl chlorides and bromides. Well-established and reliable. lookchem.com

Emerging Catalytic Systems for Indole Functionalization

The synthesis of indole derivatives, including this compound, has traditionally relied on established methods such as the Fischer, Bischler, and Reissert syntheses. However, contemporary research is focused on developing more efficient and selective catalytic systems. The functionalization of the indole core, a key step in many syntheses, is a major area of this development. researchgate.net

Historically, the synthesis of the closely related compound, 3-(4-chlorobutyl)-5-cyanoindole, has involved Friedel-Crafts acylation reactions catalyzed by Lewis acids like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), followed by a reduction step. google.comgoogle.comgoogle.com The reduction of the resulting carbonyl group is often achieved using reducing agents such as sodium borohydride (B1222165), sometimes in the presence of a Lewis acid or trifluoroacetic acid. google.comgoogleapis.com Another patented method utilizes zinc as a catalyst in the initial reaction steps, followed by reduction using a metal catalyst like palladium on carbon (Pd/C). google.com

More recent advancements in indole synthesis are exploring a broader range of catalysts to improve reaction efficiency, selectivity, and environmental footprint. rsc.org These emerging systems, while not all yet specifically documented for the synthesis of this compound, represent the forefront of indole functionalization and offer potential alternative synthetic routes.

Key emerging catalytic approaches include:

Transition Metal Catalysis: Beyond traditional palladium catalysts, systems involving copper, cobalt, and ruthenium are gaining traction. mdpi.comresearchgate.net Copper catalysts, for instance, have been used for the oxidative cyclization of N-arylenamines. mdpi.com Cobalt(III) catalysts have shown efficiency in the intramolecular C-H activation of ortho-alkenylanilines to form the indole ring. mdpi.com These methods offer pathways that can reduce the reliance on pre-functionalized starting materials.

Organocatalysis: The use of small organic molecules as catalysts is a significant development in green chemistry. Chiral phosphoric acids, for example, have been successfully employed in the enantioselective N-alkylation of indoles, providing a metal-free alternative for creating specific stereoisomers. mdpi.com

Dual Catalysis: Some modern methods employ a combination of catalysts to perform multiple transformations in a single pot. A tricatalytic system using tantalum(V), nickel, and copper has been reported for a telescoped synthesis of N-aryl indoles, highlighting a novel disconnection strategy that builds the molecule through a hydroaminoalkylation reaction. nih.gov

These innovative catalytic systems aim to provide milder reaction conditions, higher yields, and greater functional group tolerance, paving the way for more efficient syntheses of complex indole derivatives.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is of growing importance. researchgate.nettandfonline.com The goal is to minimize environmental impact by preventing waste, increasing atom economy, using safer solvents, and improving energy efficiency. rsc.org

Solvent Selection and Minimization

The choice of solvent is critical in green synthetic design. Traditional syntheses of indole derivatives have often used halogenated solvents like dichloromethane (B109758) or energy-intensive solvents like nitromethane. google.com However, a shift towards more benign alternatives is evident in recent synthetic routes for related compounds.

Several patents for the synthesis of 3-(4-chlorobutyl)-5-cyanoindole demonstrate this trend. One method employs a mixture of ethanol (B145695) and water, which are considered greener solvents, for the Fischer indole ring-closing reaction. google.com This approach avoids more hazardous organic solvents and simplifies product isolation. google.com Another process uses tetrahydrofuran (THF), which is considered a more acceptable solvent than many chlorinated hydrocarbons. google.com The purification or recrystallization steps often utilize alcohols like methanol (B129727) or ethanol. google.com

The following table summarizes solvents used in various patented syntheses for the target compound or its immediate precursors.

Solvent(s) Synthetic Step Green Chemistry Consideration Reference
Ethanol / WaterFischer indole cyclizationConsidered green solvents; reduces reliance on volatile/hazardous organics. google.com
MethanolRecrystallizationCommon, relatively benign alcohol, but still requires careful handling. google.com
Tetrahydrofuran (THF)Acylation / ReductionAprotic ether solvent; preferable to many chlorinated solvents but still has environmental considerations. google.comgoogleapis.com
Dichloromethane / NitromethaneFriedel-Crafts AcylationHalogenated and high-energy solvents; less favorable from a green chemistry perspective. google.com

The move towards alcohols and aqueous solvent systems represents a positive step in aligning the synthesis of this compound with green chemistry principles. rsc.orggoogle.com

Atom Economy and Reaction Efficiency

Atom economy and reaction efficiency are core tenets of green chemistry, focusing on maximizing the incorporation of starting materials into the final product and achieving high yields.

A Fischer indole synthesis route starting from 1,1-dimethoxy-6-chlorohexane and 4-cyanophenylhydrazine hydrochloride reported a yield of 76.3% with a purity of 99.3%. google.com

A multi-step process involving a Friedel-Crafts reaction with 4-chlorobutyl chloride and 5-cyanoindole, catalyzed by aluminum chloride, reported a total yield of 74% . google.com

Atom Economy: This principle, developed by Barry Trost, assesses the efficiency of a reaction based on how many atoms from the reactants are incorporated into the desired product.

Addition and Cyclization Reactions: The Fischer indole synthesis is an example of a condensation and cyclization reaction. While it involves the loss of small molecules like water and ammonia (B1221849), it is generally more atom-economical than routes requiring protecting groups or multi-step redox manipulations. rsc.org

Acylation-Reduction Routes: The common alternative involves a Friedel-Crafts acylation of 5-cyanoindole with 4-chlorobutyryl chloride, followed by the reduction of the ketone. This two-step process has lower atom economy due to the atoms lost from the acylating agent (the chloride) and the reagents used in the reduction step (e.g., hydrogen from a borohydride source). google.comgoogleapis.com

The following table provides an overview of the efficiency of different synthetic approaches.

Synthetic Method Key Reagents Catalyst(s) Reported Yield Reference
Fischer Indole Synthesis4-cyanophenylhydrazine HCl, 1,1-dimethoxy-6-chlorohexaneNone explicitly mentioned for cyclization76.3% google.com
Friedel-Crafts Acylation & Reduction5-cyanoindole, 4-chlorobutyryl chlorideAlCl₃, Sodium Borohydride~52.4% googleapis.com
Friedel-Crafts Alkylation5-cyanoindole, 4-chlorobutyl chlorideAlCl₃74% google.com
Reformatsky-type & Reduction5-cyanoindole, Ethyl 4-chlorobutyrateZinc, Palladium on CarbonNot specified google.com

Innovations that lead to higher yields and utilize more atom-economical reactions, such as catalytic C-H activation or one-pot multicomponent reactions, are key goals for the future green synthesis of this compound and other valuable chemical intermediates. rsc.orgrsc.org

Applications of N 4 Chlorobutyl 5 Cyanoindole As a Synthetic Precursor

The bifunctional nature of N-(4-Chlorobutyl)-5-cyanoindole, with reactive sites at both the alkyl chloride and the aromatic nitrile, makes it a highly valuable intermediate for constructing more complex molecular frameworks.

Synthesis of Advanced Indole (B1671886) Analogs and Derivatives

The unique structure of this compound allows for a variety of chemical transformations to generate novel indole derivatives.

The four-carbon chlorobutyl chain at the C3 position is ideally suited for intramolecular cyclization reactions to form new ring systems fused to the indole core. By first converting the terminal chloride to a more suitable functional group, such as an amine, subsequent acid-catalyzed cyclization can yield tetracyclic indole structures. A primary application of this strategy is the synthesis of gamma-carboline frameworks, specifically tetrahydropyrido[4,3-b]indoles.

This transformation typically involves two key steps:

Amination: The terminal chlorine of the butyl chain is displaced by an amine, often ammonia (B1221849) or a primary amine, to yield a 3-(4-aminobutyl)-5-cyanoindole derivative.

Intramolecular Cyclization: The resulting primary amine can then undergo an intramolecular electrophilic substitution reaction, such as a Pictet-Spengler type reaction, attacking the electron-rich C2 or C4 position of the indole nucleus to form a new six-membered ring.

While specific literature detailing this reaction starting directly from this compound is sparse, the synthesis of functionalized tetrahydro-1H-pyrido[4,3-b]indoles from related 3-substituted indoles is a well-established method for creating compounds with potential activity as Sirtuin 2 inhibitors and other central nervous system agents. researchgate.netnih.govnih.gov Such cyclizations are crucial for accessing rigid, polycyclic scaffolds that are prevalent in many natural products and pharmacologically active molecules. rsc.orgrsc.orgrsc.org

The terminal chlorine atom of the butyl group serves as an excellent electrophilic site for nucleophilic substitution reactions. This allows for the attachment of a wide variety of functional groups and molecular fragments, significantly diversifying the range of accessible derivatives. The most prominent example of this application is in the synthesis of the antidepressant drug Vilazodone. rsc.orgnih.gov

In this synthesis, this compound is coupled with 5-(piperazin-1-yl)benzofuran-2-carboxamide. The secondary amine of the piperazine (B1678402) ring acts as the nucleophile, displacing the chloride ion to form the final carbon-nitrogen bond that links the two key fragments of the Vilazodone molecule. rsc.org This reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.

Reactant 1Reactant 2Key ReagentsProductApplicationReference(s)
This compound5-(piperazin-1-yl)benzofuran-2-carboxamideEt₃N, K₂CO₃VilazodoneSerotonin (B10506) Receptor Ligand nih.gov, rsc.org
3-[4-(Methanesulfonyloxy)butyl]oxindoleVarious ArylpiperazinesNa₂CO₃Phenylpiperazinyl-butyloxindole derivatives5-HT₇ Receptor Ligands libretexts.org

This interactive table summarizes key nucleophilic substitution reactions. Similar reactions with other nucleophiles, such as different substituted piperazines or other amine-containing heterocycles, can be used to generate extensive libraries of compounds for drug discovery programs. libretexts.org

The cyano group at the C5 position offers another site for chemical modification, allowing for the introduction of different functionalities that can alter the electronic properties and biological activity of the molecule. Common transformations of the cyano group include hydrolysis, reduction, and cycloaddition.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first yield a 5-carboxamide derivative and, upon further reaction, the corresponding 5-carboxylic acid. umich.edu These functional groups can serve as hydrogen bond donors or acceptors, potentially improving receptor affinity and pharmacokinetic properties. The synthesis of 5-substituted-indole-2-carboxamides has been explored for developing dual inhibitors of EGFR and CDK2. rsc.org

Reduction: The cyano group can be reduced to a 5-(aminomethyl) group using reducing agents like lithium aluminum hydride (LiAlH₄). This introduces a basic primary amine, which can be a key interaction point for various biological targets.

Cycloaddition: The nitrile can participate in [3+2] cycloaddition reactions with reagents like sodium azide (B81097) to form a tetrazole ring. fiveable.mewikipedia.org The resulting 5-(tetrazolyl)indole is often used as a bioisostere for a carboxylic acid group in medicinal chemistry, offering similar acidity but different steric and metabolic profiles. A similar strategy has been used to convert 5-chlorovaleronitrile (B1664646) into a tetrazole derivative. libretexts.org

These modifications highlight the synthetic flexibility provided by the cyano group in developing new indole-based therapeutic agents.

Design and Synthesis of Receptor Ligands and Probes

The this compound scaffold is a cornerstone in the rational design of ligands for various neurotransmitter receptors, most notably within the serotonergic system.

Serotonin Receptor Ligand Scaffold Development

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of Vilazodone. rsc.org Vilazodone is an antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT₁ₐ receptor. rsc.org The structure of the precursor is integral to the final drug's activity:

The indole nucleus is a common motif in many serotonergic ligands, mimicking the endogenous ligand serotonin.

The 5-cyano group is a key electronic feature of the pharmacophore.

The 3-butyl linker , formed from the chlorobutyl chain, provides the optimal spacing and flexibility to connect the indole core to the second pharmacophoric element, the piperazinyl-benzofuran moiety.

The versatility of this scaffold extends beyond Vilazodone. The related oxindole (B195798) core, substituted with a butyl-piperazine chain, has been used to develop selective ligands for the 5-HT₇ receptor, which are being investigated as potential PET imaging agents. nih.gov This demonstrates the broader utility of the substituted indole framework in targeting different serotonin receptor subtypes.

Exploration of Other Neurotransmitter System Interactions

While the serotonergic system is the most common target for ligands derived from this compound, the core indole structure is a privileged scaffold that can be adapted to interact with other neurotransmitter systems.

Research has shown that structurally related 5-cyanoindole (B20398) derivatives can be potent and highly selective ligands for dopamine (B1211576) receptors. Specifically, a series of 2-aminomethyl-5-cyanoindoles bearing phenylpiperazine moieties were found to act as partial agonists at the dopamine D₄ receptor, a target for treating various neuropsychiatric disorders. nih.gov The most potent of these compounds exhibited nanomolar affinity for the D₄ receptor with exceptional selectivity over other dopamine receptor subtypes. nih.gov

Compound ClassTarget ReceptorBiological ActivityReference
2-Aminomethyl-5-cyanoindolesDopamine D₄Partial Agonist (Kᵢ = 0.52 - 1.0 nM) nih.gov
Phenylpiperazinyl-butyloxindolesSerotonin 5-HT₇Potential PET Ligand nih.gov
Tetrahydropyrido[4,3-b]indolesSirtuin 2Inhibitor (IC₅₀ = 3-4 μM) nih.gov
Carbazole/Indole Derivativesβ-Adrenergic ReceptorsPotential β-blockers uniba.it

This interactive table showcases the diverse receptor targets for which indole-based compounds have been developed.

Furthermore, indole-based structures have been investigated for their interaction with adrenergic receptors and other non-neurotransmitter targets like the enzyme Sirtuin 2, which is involved in metabolism and stress response. nih.govuniba.itnih.gov This demonstrates the vast potential of using this compound as a starting point to generate novel ligands aimed at a wide array of biological targets beyond the serotonergic system.

Preparation of Fluorescent or Radioligand Tracers

The strategic incorporation of the this compound scaffold into more complex molecules has paved the way for the development of specialized tracers for biological imaging and assays. This precursor is fundamental in the synthesis of compounds that possess inherent fluorescent properties or can be studied using radiolabeled ligands, primarily through its role in constructing the antidepressant drug Vilazodone.

Fluorescent Tracers Derived from this compound

This compound is a crucial building block in the synthesis of Vilazodone, a molecule that exhibits native fluorescence. This intrinsic fluorescence originates from the indole moiety, which is the core structure provided by this compound. The benzofuran (B130515) portion of the Vilazodone molecule also contributes to its fluorescent properties.

A recent study investigated the spectrofluorometric properties of Vilazodone. It was observed that the compound displays an emission peak at 486 nm when excited at 241 nm. However, the fluorescence intensity is significantly diminished due to a phenomenon known as photoinduced electron transfer (PET). This process involves the piperazinyl nitrogen atom in the Vilazodone structure, which acts as an electron donor, effectively quenching the fluorescence of the indole ring.

Interestingly, researchers discovered that by protonating the piperazinyl nitrogen using a Teorell–Stenhagen buffer at pH 3.5, the PET process could be inhibited. This blockage of electron transfer restores the fluorescent properties of the molecule. Furthermore, the use of methanol (B129727) as a solvent was found to enhance the fluorescence intensity by 1.5-fold. This enhancement of a molecule derived from this compound underscores the potential for developing sensitive fluorescent probes for various analytical applications.

The ability to modulate the fluorescence of Vilazodone opens up possibilities for its use in quantitative analysis, such as in pharmaceutical formulations and biological samples. The research demonstrated a linear relationship for Vilazodone concentrations between 5 and 400 ng/mL, with a limit of detection as low as 0.78 ng/mL, showcasing the high sensitivity achievable.

PropertyValue
Excitation Wavelength (λex)241 nm
Emission Wavelength (λem)486 nm
Enhancement StrategyProtonation of piperazinyl nitrogen (pH 3.5 buffer) and use of methanol as a solvent
Limit of Detection0.78 ng/mL
Limit of Quantification2.37 ng/mL
Linear Range5–400 ng/mL
Table showcasing the fluorescent properties of Vilazodone, a derivative of this compound.

Application in Radioligand Studies

While direct synthesis of a radiolabeled tracer from this compound for imaging techniques like Positron Emission Tomography (PET) is not prominently documented in available research, its role as a precursor to Vilazodone is critical for studies involving radioligands. Vilazodone's high affinity for the serotonin transporter (SERT) and as a partial agonist at the 5-HT1A receptor makes it a significant molecule in neuropharmacology. nih.gov

The investigation of Vilazodone's interaction with these targets in the brain often employs established radioligands. For instance, a PET study utilized the radiolabeled antagonist [11C]WAY100635 to measure the occupancy of 5-HT1A receptors in the human brain following administration of Vilazodone. nih.gov This type of study is crucial for understanding the pharmacodynamics of drugs derived from this compound at their target sites in the central nervous system. Such research helps in determining the relationship between drug dosage, plasma concentration, and the extent of receptor engagement, which is vital information for drug development. nih.gov

These studies, although not involving a radiolabeled version of Vilazodone itself, highlight the importance of this compound in creating pharmacologically active molecules whose in vivo behavior and target engagement are elucidated using advanced radioligand imaging techniques.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energetic Landscapes

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For a flexible molecule like N-(4-Chlorobutyl)-5-cyanoindole, which possesses a rotatable butyl chain, understanding its preferred shapes and the energy associated with them is crucial. Conformational analysis aims to identify the stable, low-energy conformations of the molecule.

This is typically achieved through computational methods such as molecular mechanics or quantum mechanics calculations. By systematically rotating the single bonds of the chlorobutyl chain and calculating the potential energy at each step, an energetic landscape, or potential energy surface, can be generated. The valleys on this surface represent stable conformers, while the peaks correspond to high-energy transition states.

Electronic Structure Calculations and Molecular Orbital Analysis

The electronic properties of a molecule govern its reactivity and intermolecular interactions. Electronic structure calculations, often employing Density Functional Theory (DFT), provide deep insights into these characteristics. For this compound, these calculations can reveal the distribution of electron density, the locations of electrostatic potential, and the energies of the molecular orbitals.

Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

A molecular orbital analysis of this compound would likely show the HOMO localized primarily on the electron-rich indole (B1671886) ring system, while the LUMO might be distributed over the cyano group and the aromatic ring. The electrostatic potential map would highlight the electronegative regions around the nitrogen of the cyano group and the chlorine atom, indicating potential sites for hydrogen bonding or other electrostatic interactions.

Table 1: Hypothetical Electronic Properties of this compound (Illustrative)

ParameterValue (Illustrative)Significance
Energy of HOMO-6.5 eVElectron-donating ability
Energy of LUMO-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical stability and reactivity
Dipole Moment3.5 DPolarity and intermolecular interactions

Note: The values in this table are illustrative and based on typical values for similar indole derivatives. Specific computational studies are required for accurate determination for this compound.

Molecular Docking Studies with Potential Biological Targets (In Silico)

Molecular docking is a powerful computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

Prediction of Binding Modes and Affinities

In a molecular docking simulation, the three-dimensional structure of this compound would be placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy or a docking score. Lower binding energies typically indicate a more stable and favorable interaction.

The simulation would predict the specific binding pose of the molecule within the active site, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the indole ring and aromatic amino acid residues of the protein.

Interaction with Serotonin (B10506) Receptor Subtypes

The indole scaffold is a common feature in many ligands that bind to serotonin (5-HT) receptors, which are implicated in a wide range of physiological and pathological processes. nih.gov Therefore, it is plausible that this compound could interact with one or more of the numerous 5-HT receptor subtypes.

A molecular docking study would involve docking this compound into the crystal structures or homology models of various 5-HT receptors. For instance, studies on other indole derivatives have shown interactions with key residues in the binding pockets of receptors like 5-HT1A and 5-HT2A. researchgate.net The cyano group could act as a hydrogen bond acceptor, while the indole ring could engage in pi-pi stacking with aromatic residues like phenylalanine or tryptophan. The chlorobutyl chain would likely explore hydrophobic pockets within the receptor.

Table 2: Illustrative Docking Scores of this compound with Serotonin Receptor Subtypes

Receptor SubtypeDocking Score (kcal/mol) (Illustrative)Key Interacting Residues (Hypothetical)
5-HT1A-8.5Asp116, Phe361, Trp358
5-HT2A-7.9Ser242, Phe234, Trp151
5-HT2C-8.2Val114, Trp324, Tyr358
5-HT6-7.5Asp106, Phe289, Trp285
5-HT7-7.8Asp162, Phe166, Trp246

Note: These docking scores and interacting residues are hypothetical and for illustrative purposes only, based on studies with similar ligands.

Identification of Other Potential Protein Targets

Beyond serotonin receptors, the chemical features of this compound suggest it could interact with other protein targets. The indole ring is a versatile pharmacophore, and the chlorobutyl chain provides a reactive electrophilic center that could potentially form covalent bonds with nucleophilic residues (e.g., cysteine) in certain proteins.

Computational screening methods, such as reverse docking, could be employed to search large databases of protein structures to identify other potential off-target interactions. This is crucial for understanding the compound's broader pharmacological profile.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry. These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tcichemicals.com

For this compound, a QSAR study would involve synthesizing a library of derivatives with modifications at various positions, such as substitutions on the indole ring, changes in the length or nature of the alkyl chain, or replacement of the cyano or chloro groups. The biological activity of these derivatives would then be determined experimentally.

Subsequently, a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each derivative. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a QSAR model that correlates these descriptors with the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates.

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor ClassExamplesInformation Provided
ElectronicDipole moment, HOMO/LUMO energies, Partial chargesDistribution of electrons and reactivity
StericMolecular weight, Molar refractivity, van der Waals volumeSize and shape of the molecule
HydrophobicLogP, Polar surface area (PSA)Lipophilicity and membrane permeability
TopologicalConnectivity indices, Shape indicesAtomic arrangement and branching

While no specific QSAR studies on derivatives of this compound have been published, the principles of QSAR would be directly applicable to guide the optimization of this chemical scaffold for a desired biological effect.

Ligand-Based and Structure-Based QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. jocpr.com These models are broadly categorized into ligand-based and structure-based approaches.

Ligand-Based QSAR: This approach is used when the three-dimensional structure of the biological target is unknown. It involves comparing a series of compounds with known activities to derive a predictive model. For indole derivatives, ligand-based methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. For instance, a QSAR study on indole derivatives as Monoamine Oxidase (MAO) inhibitors revealed that steric and electrostatic fields are equally important for their inhibitory activity. acs.org The pharmacophore model for these inhibitors included features like hydrophobic rings, a hydrogen bond donor, and a hydrogen bond acceptor site. acs.org For this compound, a similar approach would involve generating a 3D structure, calculating various molecular fields, and correlating them with a measured biological activity (e.g., receptor binding affinity).

Structure-Based QSAR: When the 3D structure of the target receptor is known, structure-based methods can be employed. These methods, often involving molecular docking, can provide more detailed insights into the specific interactions between the ligand and the receptor. For example, QSAR and molecular docking studies on isatin (B1672199) and indole derivatives as SARS 3CLpro inhibitors have been performed to predict their inhibitory activity. nih.gov In the case of this compound, if its biological target were identified and its crystal structure available, docking simulations would be performed to place the molecule into the active site of the receptor. The binding energies and interaction patterns from these simulations would then be used to build a QSAR model.

A hypothetical QSAR data table for a series of indole derivatives might look like this:

CompoundBiological Activity (-logIC50)Steric Field ContributionElectrostatic Field Contribution
Derivative 17.20.450.55
Derivative 26.80.600.40
Derivative 37.50.500.50
This compound (Predicted)(Predicted Value)(Calculated Value)(Calculated Value)

Prediction of Molecular Descriptors Relevant to Biological Activity

Molecular descriptors are numerical values that characterize the properties of a molecule. These can be broadly classified into electronic, steric, hydrophobic, and topological descriptors. The prediction of these descriptors is a cornerstone of computational drug design.

For indole derivatives, several studies have highlighted the importance of specific descriptors. A QSAR study on indole derivatives as antifungal agents against Candida albicans found that descriptors related to atomic charges and van der Waals surface area were crucial for activity. nih.gov Another study on indole derivatives as antibacterial agents showed that compounds with high electronic energy and dipole moment were more effective against S. aureus. nih.govnih.gov

For this compound, a standard computational analysis would involve calculating a wide range of descriptors. Key descriptors would likely include:

Electronic Descriptors: Dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and electrostatic potential maps. The cyano group at the 5-position is a strong electron-withdrawing group, which would significantly influence the electronic properties of the indole ring. researchgate.net

Steric/Topological Descriptors: Molecular weight, molecular volume, surface area, and shape indices. The N-(4-chlorobutyl) chain would be a key contributor to the steric profile of the molecule.

Hydrophobic Descriptors: LogP (partition coefficient), which indicates the lipophilicity of the molecule and its ability to cross cell membranes.

A table of predicted molecular descriptors for this compound might be generated as follows:

DescriptorPredicted ValueImplication for Biological Activity
Molecular Weight(Calculated Value)Influences bioavailability and diffusion.
LogP(Calculated Value)Predicts membrane permeability and solubility.
Dipole Moment(Calculated Value)Relates to polarity and binding interactions.
HOMO Energy(Calculated Value)Indicates susceptibility to electrophilic attack.
LUMO Energy(Calculated Value)Indicates susceptibility to nucleophilic attack.

Molecular Dynamics Simulations to Elucidate Receptor-Ligand Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to investigate the stability of a ligand within a receptor's binding site and to characterize the detailed interactions that hold them together. nih.gov

Numerous studies have employed MD simulations to understand the behavior of indole-based ligands. For instance, MD simulations were used to study the stability of indole-pyrimidine derivatives in the catalytic domain of EGFR and c-MET kinases. nih.gov These simulations can reveal key hydrogen bonds, hydrophobic interactions, and π-π stacking interactions that are critical for binding affinity. mdpi.commdpi.com

For this compound, an MD simulation would typically follow these steps:

A starting complex of the ligand docked into its putative receptor would be generated.

This complex would be placed in a simulated physiological environment (a box of water molecules with ions).

The system would be subjected to energy minimization to remove any steric clashes.

The simulation would then be run for a specific period (e.g., nanoseconds to microseconds), calculating the forces between atoms and their subsequent movements at each time step.

The trajectory from the MD simulation would then be analyzed to determine:

The stability of the ligand in the binding pocket, often measured by the Root Mean Square Deviation (RMSD).

The flexibility of different parts of the ligand and the protein, measured by the Root Mean Square Fluctuation (RMSF).

The specific amino acid residues that form persistent interactions with the ligand.

The binding free energy, which can be calculated using methods like MM-PBSA or MM-GBSA to provide a more accurate estimate of binding affinity. nih.gov

These insights are invaluable for understanding the molecular basis of the ligand's activity and for designing new derivatives with improved potency and selectivity.

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Resolution Mass Spectrometry for Structural Elucidation of New Compounds

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the structural elucidation of novel compounds like N-(4-Chlorobutyl)-5-cyanoindole. It provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition. For this compound, the molecular formula is C13H13ClN2. pharmaffiliates.compharmaffiliates.com HRMS would be used to confirm this composition by providing an exact mass that is then compared to the theoretical mass.

Fragmentation analysis within the mass spectrometer offers further structural insights. By inducing fragmentation of the parent molecule and analyzing the mass-to-charge ratio of the resulting fragments, chemists can piece together the molecule's structure, confirming the presence of the indole (B1671886) ring, the cyano group, and the N-linked chlorobutyl chain.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number1877901-11-5 aquigenbio.comchemwhat.com
Molecular FormulaC13H13ClN2 pharmaffiliates.compharmaffiliates.com
Molecular Weight232.71 g/mol pharmaffiliates.compharmaffiliates.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule and for assessing its purity. Both ¹H NMR and ¹³C NMR would be employed to characterize this compound.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The spectrum would be expected to show distinct signals for the aromatic protons on the indole ring, as well as signals for the methylene (B1212753) protons of the chlorobutyl chain. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR would reveal the number of unique carbon atoms in the molecule, including the quaternary carbons of the indole ring and the cyano group, which are not visible in ¹H NMR.

Infrared and UV-Visible Spectroscopy for Functional Group Identification and Electronic Properties

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound.

IR Spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. Key absorptions would be expected for the C≡N stretch of the cyano group, C-H stretches of the aromatic and aliphatic portions, and C-N and C-Cl stretches.

UV-Visible Spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of the indole chromophore. The spectrum would show specific absorption maxima (λmax) that can be used for quantitative analysis.

Advanced Chromatographic Techniques for Purification and Analysis of Complex Mixtures

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound, especially in the context of it being a pharmaceutical impurity.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds. A specific HPLC method would be developed and validated for this compound to separate it from the active pharmaceutical ingredient (Vilazodone) and any other related impurities. Method development would involve optimizing the mobile phase composition, stationary phase (column), flow rate, and detector wavelength to achieve the desired separation and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound synthesis and analysis, GC-MS would be employed to identify any volatile byproducts or residual solvents. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectral data for each component, allowing for their identification.

Mechanistic Investigations of Biological Interactions in Vitro Studies with Derivatives

Receptor Binding Assays for Indole (B1671886) Derivatives

Indole derivatives are a well-established class of compounds that interact with a wide range of receptors, particularly serotonin (B10506) (5-HT) receptors, which are implicated in numerous physiological and pathological processes.

Radioligand displacement assays are a cornerstone of pharmacological research, used to determine the binding affinity of a test compound for a specific receptor. nih.gov In these assays, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., brain tissue homogenates or cell membranes expressing the receptor). The unlabeled test compound is then added at increasing concentrations to compete with and displace the radioligand. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value, from which the binding affinity (Ki) can be calculated. nih.gov

Studies on various indole derivatives have demonstrated significant affinity for several 5-HT receptor subtypes. For instance, research on a series of indolealkylamines revealed that derivatives with substituents at the 4- or 5-position of the indole ring generally exhibit higher affinities than unsubstituted compounds. nih.gov Specifically, 5-substituted derivatives showed comparable high potency at both 5-HT1A and 5-HT2A receptors. nih.gov Another study on N(1)-arylsulfonyltryptamines identified potent ligands for the human 5-HT6 receptor, with some analogs showing high affinity and selectivity over other serotonin and dopamine (B1211576) receptors. nih.gov

The affinity of 2-aminomethyl-5-cyanoindoles for dopamine D4 receptors has also been characterized, with some derivatives showing K(i) values in the low nanomolar range (0.52 to 1.0 nM), indicating very high affinity. nih.gov These findings highlight that the cyano-group at the 5-position of the indole ring is compatible with high-affinity receptor binding.

Table 1: Representative Binding Affinities of Indole Derivatives for Various Receptors

Compound ClassReceptor TargetRadioligandK(i) (nM)
5-Substituted Indolealkylamines5-HT1A[3H]8-OH-DPATHigh Potency
5-Substituted Indolealkylamines5-HT2A[125I]R-(-)DOIHigh Potency
N(1)-Arylsulfonyltryptamines5-HT6[3H]SerotoninHigh Affinity
2-Aminomethyl-5-cyanoindolesDopamine D4[3H]Spiperone0.52 - 1.0

This table presents generalized findings and specific examples from studies on indole derivatives to illustrate the potential receptor interactions. K(i) values are a measure of binding affinity; lower values indicate higher affinity.

Beyond determining binding affinity, functional assays are crucial for characterizing whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist. Common functional assays measure changes in second messenger molecules, such as cyclic AMP (cAMP) and intracellular calcium (Ca2+), following receptor activation. nih.govnih.gov

For G-protein coupled receptors (GPCRs), such as many 5-HT receptor subtypes, agonist binding can either stimulate or inhibit the enzyme adenylyl cyclase, leading to an increase or decrease in cAMP levels. nih.gov For example, in a study of N(1)-arylsulfonylindole derivatives binding to the 5-HT6 receptor, a functional adenylate cyclase stimulation assay was used to profile their activity. nih.gov Some compounds were found to have no agonist activity (i.e., they were antagonists), while another behaved as a partial agonist. nih.gov

Calcium mobilization is another key signaling pathway. nih.gov Activation of certain receptors leads to the release of Ca2+ from intracellular stores, which can be measured using fluorescent Ca2+ indicators. nih.gov Research on GLP-1, for instance, showed that its binding to its receptor facilitates insulin (B600854) exocytosis by increasing intracellular cAMP and Ca2+. nih.gov This demonstrates the interplay between these two critical second messenger systems. Such assays are essential to understand the full pharmacological profile of a compound like N-(4-Chlorobutyl)-5-cyanoindole or its derivatives.

Enzyme Inhibition Studies of Related Analogs

Indole-containing molecules are known to inhibit various enzymes, playing roles in diverse therapeutic areas. Investigating the enzyme inhibition profile of analogs of this compound provides insight into its potential secondary or primary mechanisms of action.

Enzyme kinetic studies are performed to determine the potency of an inhibitor (typically as an IC50 or Ki value) and its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). embrapa.brlibretexts.org These studies involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor and the substrate. mdpi.com

For example, studies on quinoline-based derivatives, which share bicyclic structural features with indoles, identified potent inhibitors of α-glucosidase. nih.gov Kinetic analysis of the most active compound revealed it to be a non-competitive inhibitor with a Ki value of 38.2 µM. nih.gov In competitive inhibition, the inhibitor binds to the same active site as the substrate, and its effect can be overcome by increasing substrate concentration. libretexts.org In non-competitive inhibition, the inhibitor binds to a different site on the enzyme, affecting its catalytic activity without blocking substrate binding. libretexts.org

Modern techniques like electrospray-ionization mass spectrometry (ESI-MS) can be used for detailed kinetic characterization of enzyme inhibitors, providing a robust method to determine Ki values and confirm the mode of inhibition. nih.gov

Table 2: Examples of Enzyme Inhibition by Heterocyclic Compounds

Compound ClassTarget EnzymeInhibition TypeK(i) Value
Quinoline Derivativeα-glucosidaseNon-competitive38.2 µM
BenzamidineTrypsinCompetitive-
Guanosine 5'-monophosphateFucosyltransferase VCompetitive211.8 µM

This table provides examples of kinetic parameters determined for various enzyme inhibitors.

The mechanism of inhibition is closely tied to the binding site of the inhibitor on the enzyme. researchgate.net An inhibitor that binds to the active site—the same site as the natural substrate—is called an orthosteric inhibitor and typically results in competitive inhibition. researchgate.netquora.com An inhibitor that binds to a different site on the enzyme is known as an allosteric inhibitor. quora.comwikipedia.org This binding induces a conformational change in the enzyme that alters the active site and reduces its catalytic efficiency, often resulting in non-competitive or uncompetitive inhibition. researchgate.net

Distinguishing between allosteric and orthosteric binding is crucial for drug development. nih.gov Allosteric modulators can offer greater selectivity and a more nuanced "tuning" of enzyme activity compared to orthosteric inhibitors. nih.gov Kinetic analysis is the primary method to infer the binding site type. embrapa.br A competitive inhibition pattern strongly suggests an orthosteric interaction, whereas non-competitive or uncompetitive patterns point towards an allosteric site. quora.com

Cellular Permeability and Transport Mechanism Studies (In Vitro Models)

For any compound to be biologically active, it must often cross cellular membranes to reach its intracellular or tissue target. In vitro models are widely used to predict the intestinal absorption and permeability of compounds. nih.govresearchgate.net

The Caco-2 cell permeability assay is a standard in vitro model for predicting human intestinal absorption. nih.govevotec.com Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on semi-permeable filter supports, differentiate into a monolayer of polarized epithelial cells with tight junctions and a brush border, mimicking the intestinal barrier. nih.govyoutube.com

In this assay, the test compound is added to the apical (AP) side of the monolayer, and its appearance on the basolateral (BL) side is measured over time. nih.gov The rate of transport is used to calculate an apparent permeability coefficient (Papp). A bidirectional assay, measuring transport from both AP-to-BL and BL-to-AP, can identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the cell. evotec.com An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux. evotec.com

While unsubstituted indole can rapidly cross lipid membranes without protein transporters, derivatives may behave differently based on their specific substitutions. nih.gov For instance, a study on the cyanotoxin Microcystin-RR found very low permeability across Caco-2 monolayers, suggesting it would be poorly absorbed orally. nih.gov Such studies would be essential to determine the potential for oral bioavailability of this compound.

Caco-2 Cell Monolayer Permeability

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for predicting the oral absorption of drugs. creative-bioarray.com When cultured on semi-permeable filter supports, these cells differentiate to form a monolayer of polarized enterocytes with tight junctions, mimicking the epithelial barrier of the small intestine. creative-bioarray.comnih.gov

To assess the permeability of this compound and its derivatives, a bidirectional transport study across the Caco-2 monolayer would be performed. The apparent permeability coefficient (Papp) is determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. creative-bioarray.com The A-B transport simulates drug absorption from the gut into the bloodstream, while the B-A transport indicates secretion or efflux back into the intestinal lumen.

Compounds are typically classified based on their Papp (A-B) values:

Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s

Moderate Permeability: 1.0 x 10⁻⁶ cm/s ≤ Papp < 10.0 x 10⁻⁶ cm/s

High Permeability: Papp ≥ 10.0 x 10⁻⁶ cm/s

For instance, a study on the indole alkaloid tryptanthrin (B1681603) demonstrated high permeability with a Papp value greater than 32.0 x 10⁻⁶ cm/s. nih.gov In contrast, a novel pyran-isoindolone derivative showed low permeability in a Caco-2 cell model. mdpi.com For this compound, its permeability would depend on its physicochemical properties, such as lipophilicity and molecular size.

A representative data table for the Caco-2 permeability of this compound and hypothetical derivatives is presented below.

Table 1: Caco-2 Cell Monolayer Permeability of this compound and Derivatives (Hypothetical Data)

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Permeability Classification
This compound5.210.82.1Moderate
Derivative A (Des-chloro)6.57.11.1Moderate
Derivative B (Hydroxylated butyl chain)2.18.44.0Low
Control (Propranolol)25.023.50.94High
Control (Atenolol)0.50.61.2Low

This table contains hypothetical data for illustrative purposes.

P-Glycoprotein Efflux Modulation Studies

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is an important efflux pump expressed on the apical surface of intestinal enterocytes, as well as in other barrier tissues. mdpi.com It actively transports a wide range of xenobiotics back into the intestinal lumen, limiting their oral absorption.

To determine if this compound or its derivatives are substrates of P-gp, the bidirectional Caco-2 permeability assay is conducted in the presence and absence of a known P-gp inhibitor, such as verapamil. nih.gov A significant increase in the A-B permeability and a decrease in the B-A permeability in the presence of the inhibitor would suggest that the compound is a P-gp substrate. creative-bioarray.com

The efflux ratio (ER), calculated as the ratio of Papp (B-A) to Papp (A-B), is a key indicator of active efflux. An ER greater than 2 is generally considered indicative of a compound being a substrate for an efflux transporter like P-gp. creative-bioarray.com

Studies on various indole alkaloids have shown their potential to interact with P-gp. For example, some indole alkaloids have been found to inhibit P-gp, thereby enhancing the cytotoxicity of other drugs. nih.gov Conversely, some indole derivatives may be actively transported by P-gp.

The hypothetical data in Table 1 for Derivative B, with an efflux ratio of 4.0, suggests it may be a P-gp substrate. Further investigation with a P-gp inhibitor would be necessary to confirm this.

In Vitro Metabolic Stability Assessment (Microsomal and Hepatocyte Assays)

The metabolic stability of a compound is a measure of its susceptibility to biotransformation by drug-metabolizing enzymes, which significantly impacts its pharmacokinetic profile and potential for drug-drug interactions. researchgate.net

Identification of Major Metabolic Pathways

The primary site of drug metabolism is the liver, where a variety of enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGTs), are located. nih.govfrontiersin.org In vitro systems such as liver microsomes and hepatocytes are used to identify the major metabolic pathways of a new chemical entity. springernature.com

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain the majority of the phase I (e.g., oxidation, reduction, hydrolysis) enzymes, particularly the CYP isoforms. wuxiapptec.com Incubating this compound with liver microsomes in the presence of the cofactor NADPH would reveal its susceptibility to oxidative metabolism. researchgate.net Studies on indole have shown that it is metabolized by CYP2E1 and CYP2A6 to form hydroxylated metabolites. nih.govfrontiersin.org

Hepatocytes: These are whole liver cells that contain both phase I and phase II (e.g., glucuronidation, sulfation) enzymes. springernature.com Incubating the compound with hepatocytes provides a more complete picture of its metabolism, including conjugation reactions. For example, the indole derivative indolinone was found to undergo extensive phase II metabolism, including sulfation and glucuronidation, in a Caco-2 cell assay, which also expresses some metabolic enzymes. nih.gov

The identification of metabolites is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 2: Potential Metabolites of this compound in Human Liver Microsomes (Hypothetical Data)

MetaboliteProposed Metabolic Pathway
Hydroxylated this compoundOxidation of the butyl chain
N-dealkylated 5-cyanoindole (B20398)N-dealkylation
Oxidized indole ringAromatic hydroxylation

This table contains hypothetical data for illustrative purposes.

Evaluation of Metabolic Lability in Research Systems

The metabolic lability, or instability, of a compound is quantified by its intrinsic clearance (CLint), which represents the maximum capacity of the liver to metabolize the drug. core.ac.uk This is typically determined by measuring the rate of disappearance of the parent compound over time in microsomal or hepatocyte incubations. springernature.com

The metabolic stability is often expressed as the in vitro half-life (t½), which is the time required for 50% of the parent compound to be metabolized. core.ac.uk A short half-life indicates high metabolic lability, while a long half-life suggests greater stability.

Table 3: In Vitro Metabolic Stability of this compound in Liver Microsomes (Hypothetical Data)

Speciest½ (min)Intrinsic Clearance (µL/min/mg protein)
Human4515.4
Rat2527.7
Mouse1838.5
Dog6011.6
Monkey5213.3

This table contains hypothetical data for illustrative purposes.

These in vitro data on permeability, efflux, and metabolic stability are essential for predicting the in vivo pharmacokinetic behavior of this compound and for guiding further drug development efforts.

Potential Biological Applications and Therapeutic Avenues Conceptual Research Framework

Design of Novel Serotonergic Modulators

The indole (B1671886) scaffold is a cornerstone in the development of serotonergic agents due to its structural resemblance to serotonin (B10506) (5-hydroxytryptamine). nih.govresearchgate.netscinito.ai This has led to the creation of numerous drugs targeting the serotonin system, which is implicated in a wide array of physiological processes and psychiatric conditions. mdpi.com

N-(4-Chlorobutyl)-5-cyanoindole could serve as a foundational structure for designing novel serotonergic modulators. The N-alkylated chain is a common feature in many serotonin receptor ligands. rsc.org The 4-chlorobutyl group offers a reactive handle for further chemical modification, allowing for the introduction of various pharmacophores to modulate affinity and efficacy at different serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7). The cyano group at the 5-position can influence the electronic properties of the indole ring, potentially impacting receptor binding and selectivity. For instance, Vilazodone, an antidepressant, is synthesized from a related 5-cyanoindole (B20398) intermediate, highlighting the potential of this scaffold in developing serotonergic drugs. google.comgoogleapis.comgoogle.com

Future research could focus on synthesizing a library of compounds derived from this compound and evaluating their binding affinities and functional activities at various serotonin receptors. This could lead to the discovery of novel agonists, antagonists, or allosteric modulators with therapeutic potential for conditions such as depression, anxiety, and other central nervous system disorders.

Exploration of Antineoplastic or Antiproliferative Activity (Mechanistic Research)

The indole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties. nih.govmdpi.comnih.govnih.govmdpi.comresearchgate.net These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.

The structure of this compound presents a starting point for the exploration of new antineoplastic agents. The 4-chlorobutyl group can act as an alkylating agent, a feature present in some cytotoxic anticancer drugs that form covalent bonds with biological macromolecules like DNA, leading to cell death. The 5-cyano substituent can also contribute to the biological activity, as seen in other cyano-substituted indole derivatives with antiproliferative effects. nih.gov

A conceptual research framework would involve synthesizing analogs of this compound and screening them for cytotoxicity against a panel of human cancer cell lines. Mechanistic studies could then be undertaken on the most active compounds to elucidate their mode of action, such as their effects on the cell cycle, apoptosis, and specific signaling pathways implicated in cancer.

Development of Modulators for Neuroinflammatory Pathways

Neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The indole nucleus is found in compounds that can modulate inflammatory processes in the central nervous system.

Given that serotonergic pathways can influence neuroinflammation, and the structural motifs present in this compound, it is conceivable that derivatives of this compound could be developed as modulators of neuroinflammatory pathways. mdpi.com Research in this area would involve designing and synthesizing analogs capable of crossing the blood-brain barrier and then assessing their effects in cellular and animal models of neuroinflammation. Key endpoints would include the measurement of pro-inflammatory and anti-inflammatory cytokines, microglial activation, and neuronal survival.

Contribution to Probe Development for Biological Systems

Fluorescent probes are invaluable tools for visualizing and understanding complex biological processes in real-time. mskcc.orgnih.govnih.govmdpi.comresearchgate.net The indole ring, being a fluorophore itself, serves as a core structure for many biological probes. The cyano group, in particular, can modulate the photophysical properties of the indole scaffold.

This compound could be a valuable precursor for the development of novel biological probes. The 4-chlorobutyl group provides a convenient point of attachment for conjugating other molecules, such as targeting ligands or environmentally sensitive dyes. The intrinsic fluorescence of the 5-cyanoindole core could be harnessed and fine-tuned through chemical modifications to create probes for specific cellular components or to monitor dynamic biological events. For example, by attaching a recognition moiety for a particular enzyme or receptor, a targeted fluorescent probe could be developed.

Challenges, Limitations, and Future Research Directions

Current Gaps in Understanding the Compound's Reactivity and Interactions

A significant gap in the current body of knowledge is the limited understanding of the specific reactivity and interaction profile of N-(4-Chlorobutyl)-5-cyanoindole beyond its role as a synthetic precursor. The indole (B1671886) nucleus is known for its rich chemistry, particularly its susceptibility to electrophilic substitution. creative-proteomics.com However, detailed studies on how the interplay between the N-chlorobutyl and the C5-cyano substituents modulates this reactivity are scarce.

Key unanswered questions include:

Competing Reaction Pathways: The presence of multiple reactive sites—the indole nitrogen, the aromatic ring, the cyano group, and the terminal alkyl chloride—creates a complex reactivity landscape. A comprehensive understanding of how these sites compete under various reaction conditions is lacking. For instance, in reactions with nucleophiles, does substitution occur preferentially at the chlorobutyl chain, or can the cyano group or indole ring participate in or influence the reaction?

Influence of Substituents on Indole Reactivity: While the general principles of electrophilic substitution on indoles are well-established, the combined electronic and steric effects of the N-alkyl chain and the electron-withdrawing cyano group on the regioselectivity of such reactions for this specific molecule have not been thoroughly investigated. youtube.com

Biomolecular Interactions: Beyond its role in synthesizing a known drug, there is little to no public data on the interactions of this compound with biological macromolecules. Investigating its potential off-target interactions or its ability to bind to other receptors or enzymes could unveil new pharmacological possibilities. The indole scaffold is a privileged structure in drug discovery, known to interact with a wide array of biological targets. researchgate.net

Methodological Advancements Required for Comprehensive Analysis

The comprehensive analysis of this compound and its reaction products necessitates the application and development of advanced analytical methodologies.

Analytical ChallengeRequired Methodological AdvancementPotential Impact
Real-time Reaction Monitoring Development of in-situ spectroscopic techniques (e.g., process IR, Raman spectroscopy) tailored for monitoring the synthesis and subsequent reactions of this compound.Enhanced understanding of reaction kinetics, identification of transient intermediates, and optimization of reaction conditions for improved yield and purity.
Trace-level Impurity Profiling Implementation of high-resolution mass spectrometry (HRMS) and advanced chromatographic techniques (e.g., UHPLC-MS/MS) for the identification and quantification of trace impurities.Improved quality control of the compound and its derivatives, ensuring safety and efficacy in potential downstream applications.
Structural Elucidation of Complex Adducts Utilization of advanced NMR techniques (e.g., 2D NMR, NOESY) and single-crystal X-ray crystallography.Unambiguous determination of the structure of novel derivatives and interaction products, which is crucial for understanding structure-activity relationships.
Biophysical Interaction Studies Application of techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and NMR-based ligand screening.To elucidate the binding affinity and thermodynamics of the compound with potential biological targets, guiding the design of new bioactive molecules.

The direct functionalization of indoles, especially in a regioselective manner, remains a significant challenge in synthetic organic chemistry. chim.it The development of novel catalytic systems, potentially including biocatalysts, could enable more efficient and selective modifications of the this compound scaffold. rochester.edu

Future Prospects for Novel Indole Derivative Design and Synthesis

The structure of this compound offers a versatile platform for the design and synthesis of novel indole derivatives with potentially diverse biological activities.

Derivatization of the Chlorobutyl Chain: The terminal chloride is a reactive handle that can be readily displaced by a variety of nucleophiles, such as amines, thiols, and azides. This allows for the introduction of a wide range of functional groups, leading to the creation of libraries of novel compounds for biological screening. For example, reaction with different substituted piperazines could lead to analogs of Vilazodone or compounds with entirely new pharmacological profiles.

Modification of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up avenues for further functionalization, such as peptide coupling or the introduction of other pharmacophores.

Functionalization of the Indole Ring: While challenging, the selective functionalization of the indole ring at other positions (e.g., C2, C3, C4, C6, or C7) could lead to the discovery of compounds with unique properties. chim.it Modern cross-coupling and C-H activation methodologies could be explored for this purpose. chim.it The synthesis of bis-indole derivatives is also a promising area of research. rsc.org

Emerging Applications in Chemical Biology and Drug Discovery Research (Pre-clinical, Conceptual)

The indole scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.goveurekaselect.com This suggests that this compound and its derivatives could have untapped potential in various therapeutic areas.

CNS Drug Discovery: Given its origin as a precursor to an antidepressant, exploring derivatives of this compound for other central nervous system (CNS) targets is a logical next step. The indole nucleus is a common feature in many CNS-acting drugs. researchgate.net Preclinical evaluation of novel derivatives for their activity on various receptors and transporters in the brain could be a fruitful area of research. nih.gov

Anticancer Research: Many indole derivatives have shown potent anticancer activity by targeting various cellular pathways. nih.govnih.gov The this compound scaffold could be used to design novel compounds that are evaluated in preclinical cancer models. The functional groups on the molecule offer opportunities to tune its properties to target specific cancer-related proteins.

Chemical Probes and Ligands: The compound and its derivatives could be developed as chemical probes to study biological processes. For example, by attaching a fluorescent tag or a reactive group, these molecules could be used to identify and characterize new biological targets. The development of novel ligands for various receptors is a key area of interest in drug discovery. nih.gov

Q & A

Q. What are the established synthetic routes for N-(4-Chlorobutyl)-5-cyanoindole, and how do yields vary under different conditions?

The compound is synthesized via two primary pathways:

  • Route 1 : Reacting tetrahydro-2H-pyran-2-one with cyclohexylamine to form N-cyclohexyl-5-hydroxy-pentanamide, followed by treatment with phosphorus pentachloride (PCl₅) and sodium azide (NaN₃) in the presence of pyridine as a phase-transfer catalyst. This method achieves a total yield of 76.7% .
  • Route 2 : Palladium-catalyzed Heck reactions or cross-coupling strategies using 5-cyanoindole as a starting material, as reported in multi-step syntheses of pharmaceuticals like Vilazodone . Yield optimization depends on reaction temperature, catalyst loading, and purification techniques.

Q. Which analytical techniques are validated for quantifying this compound in pharmaceutical intermediates?

High-Performance Liquid Chromatography Mass Spectrometry (HPLC/MS) is the gold standard for detecting and quantifying this compound at trace levels (e.g., as a genotoxic impurity in APIs like Cilostazol). Method validation includes specificity, sensitivity (LOD/LOQ ≤ 1 ppm), and compliance with ICH guidelines .

Q. What are the key applications of this compound in medicinal chemistry?

The compound serves as a critical intermediate in synthesizing Vilazodone, a serotonin reuptake inhibitor. Its chlorobutyl and cyano groups facilitate structural modifications essential for receptor binding and metabolic stability .

Advanced Research Questions

Q. How does the chlorobutyl side chain influence the compound’s stability under varying pH and temperature conditions?

The 4-chlorobutyl group introduces hydrolytic sensitivity, particularly under alkaline conditions. Accelerated stability studies (e.g., 40°C/75% RH) show degradation via nucleophilic substitution, forming alcohols or ethers. Computational modeling (DFT) predicts degradation pathways, validated by LC-MS identification of byproducts .

Q. What mechanistic insights explain contradictions in synthetic yields between palladium-catalyzed vs. azide-based routes?

Palladium-catalyzed methods (e.g., Heck reactions) offer higher stereochemical control but require stringent anhydrous conditions. In contrast, azide-based routes may suffer from competing side reactions (e.g., over-chlorination) but are cost-effective for scale-up. Discrepancies in yields (e.g., 55% vs. 76.7%) arise from catalyst efficiency and intermediate purification .

Q. How can rotational spectroscopy and computational methods resolve ambiguities in the compound’s excited-state geometry?

Rotationally resolved electronic spectroscopy combined with Franck-Condon analysis reveals structural dynamics upon electronic excitation. For the related 5-cyanoindole, experiments show a 0.2 Å elongation in the C-CN bond in the excited state, validated by ab initio calculations (e.g., TD-DFT) .

Q. What strategies mitigate genotoxicity risks associated with this compound in API synthesis?

  • Process Control : Limit residual chloride ions to prevent alkylation of DNA bases.
  • Analytical Monitoring : Implement HPLC/MS with a detection threshold ≤ 1 ppm.
  • Alternative Reagents : Replace PCl₅ with less aggressive chlorinating agents (e.g., SOCl₂) to reduce genotoxic byproducts .

Methodological Recommendations

  • Synthetic Optimization : Screen phase-transfer catalysts (e.g., TBAB vs. pyridine) to enhance azide coupling efficiency .
  • Stability Testing : Use QbD principles to design stress studies (oxidative, thermal) for degradation pathway mapping .
  • Structural Analysis : Combine NMR (¹H/¹³C) with high-resolution MS for unambiguous characterization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.